molecular formula C13H18ClNO2 B8410901 Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride

Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride

Cat. No.: B8410901
M. Wt: 255.74 g/mol
InChI Key: WKNZUZGERJLCCM-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-cyclopropyl-L-alaninate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of alanine, an amino acid, and features a benzyl group and a cyclopropyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride typically involves the esterification of 3-cyclopropyl-L-alanine with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Typically around 60-80°C

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely

    Purification steps: Including crystallization and filtration to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyclopropyl-L-alaninate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of benzyl 3-cyclopropyl-L-alaninol.

    Substitution: Formation of various substituted alanine derivatives.

Scientific Research Applications

Benzyl 3-cyclopropyl-L-alaninate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.

    Receptor modulation: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl L-alaninate hydrochloride
  • Cyclopropyl L-alaninate hydrochloride
  • Benzyl 3-cyclopropyl-D-alaninate hydrochloride

Uniqueness

Benzyl 3-cyclopropyl-L-alaninate hydrochloride is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11;/h1-5,10,12H,6-9,14H2;1H/t12-;/m0./s1

InChI Key

WKNZUZGERJLCCM-YDALLXLXSA-N

Isomeric SMILES

C1CC1C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

C1CC1CC(C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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